2-METHYLINDAZOLE-6-CARBOXYLIC ACID

Catalog No.
S838583
CAS No.
1031417-46-5
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-METHYLINDAZOLE-6-CARBOXYLIC ACID

CAS Number

1031417-46-5

Product Name

2-METHYLINDAZOLE-6-CARBOXYLIC ACID

IUPAC Name

2-methylindazole-6-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h2-5H,1H3,(H,12,13)

InChI Key

NVLCMLWKXVOTAJ-UHFFFAOYSA-N

SMILES

CN1C=C2C=CC(=CC2=N1)C(=O)O

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C(=O)O

Chemical Properties

2-Methyl-2H-indazole-6-carboxylic acid is a heterocyclic molecule containing nitrogen atoms. It possesses both carboxylic acid and indazole functionalities, which are of interest for their potential medicinal applications [].

Research Applications

Studies have explored 2-Methyl-2H-indazole-6-carboxylic acid as a scaffold for the development of new bioactive molecules. Here are some examples:

  • Antimicrobial Activity: Research has investigated the antimicrobial properties of 2-Methyl-2H-indazole-6-carboxylic acid derivatives. Some derivatives have shown promising activity against certain bacterial strains [, ].

2-Methylindazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound features a methyl group at the second position and a carboxylic acid functional group at the sixth position of the indazole ring. The indazole structure is characterized by its five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

  • There is no publicly available information on the mechanism of action of 2M6CA in biological systems or its interaction with other compounds.
  • As with any unknown compound, it is advisable to exercise caution when handling 2M6CA. Always refer to general laboratory safety protocols when working with uncharacterized compounds.

The chemical behavior of 2-methylindazole-6-carboxylic acid can be understood through various reactions typical of carboxylic acids and heterocycles:

  • Nucleophilic Acyl Substitution: This reaction involves the conversion of the carboxylic acid into an acyl chloride using thionyl chloride, which can further react with alcohols to form esters .
  • Decarboxylation: Under certain conditions, carboxylic acids can undergo decarboxylation to yield hydrocarbons and carbon dioxide, although specific conditions for this compound are not well-documented.
  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters, a common reaction in organic synthesis .

Research has indicated that derivatives of 2-methylindazole-6-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds related to 2-methylindazole-6-carboxylic acid possess antimicrobial effects against certain bacteria and fungi.
  • Anti-inflammatory Effects: There is evidence that similar compounds may exhibit anti-inflammatory properties, making them potential candidates for therapeutic applications.

The synthesis of 2-methylindazole-6-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the indazole ring followed by functionalization at the sixth position.
  • Carboxylation Reactions: The introduction of a carboxylic acid group can be accomplished through carbonylation processes involving carbon dioxide and suitable reagents under specific catalytic conditions .
  • Utilization of Metal Catalysts: Recent advances have shown that metal catalysts can facilitate the synthesis of carboxylate compounds from simpler starting materials in environmentally friendly conditions .

2-Methylindazole-6-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their biological activities.
  • Agricultural Chemicals: Compounds with similar structures could be explored for use as agrochemicals or pesticides.
  • Materials Science: The compound may be utilized in synthesizing novel materials such as metal-organic frameworks.

Several compounds share structural similarities with 2-methylindazole-6-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-MethylindazoleMethyl group at position 2Basic structure without carboxylic functionality
5-MethylindazoleMethyl group at position 5Different positioning affects reactivity
Indole-3-carboxylic acidIndole structure with carboxylic groupExhibits different biological activities
Benzimidazole-6-carboxylic acidBenzimidazole core with carboxylic functionalityKnown for distinct pharmacological properties

The unique placement of the carboxylic acid group in 2-methylindazole-6-carboxylic acid contributes to its specific reactivity and potential applications compared to other similar compounds.

The systematic characterization of 2-methylindazole-6-carboxylic acid is foundational to its application in research.

Systematic Nomenclature

  • IUPAC Name: 2-Methyl-2H-indazole-6-carboxylic acid.
  • Alternative Names: 2-Methylindazole-6-carboxylic acid; 2H-Indazole-6-carboxylic acid, 2-methyl-.

Molecular and Structural Features

PropertyValue
Molecular formula$$ \text{C}9\text{H}8\text{N}2\text{O}2 $$
Molecular weight176.17 g/mol
SMILESCn1cc2ccc(cc2n1)C(=O)O
InChIKeyNVLCMLWKXVOTAJ-UHFFFAOYSA-N
ChemSpider ID24723312
Monoisotopic mass176.058577 Da

The indazole core features a pyrazole ring fused to a benzene ring, with the methyl group at the 2-position and the carboxylic acid at the 6-position. This substitution pattern influences electronic distribution, enhancing reactivity at the carboxyl group for further functionalization.

Historical Synthesis Milestones

The synthesis of 2-methylindazole-6-carboxylic acid has evolved through key methodological advancements.

Timeline of Synthetic Developments

  • Early Indazole Synthesis (1883): Emil Fischer’s pioneering work on indazole derivatives laid the groundwork for later functionalization strategies. His thermal decarboxylation of ortho-hydrazine cinnamic acid demonstrated the feasibility of indazole ring formation.
  • Regioselective Methylation (2003): A landmark patent (US20040248960A1) described methylating indazole-3-carboxylic acid using dimethyl sulfate in polar solvents. While focused on 1-methyl isomers, this work highlighted the importance of anhydrous conditions and alkaline earth metal oxides for regioselectivity.
  • Modern Carboxylation (2020): The method disclosed in US20220235010A1 revolutionized 6-carboxy indazole synthesis. Starting from 2-fluoro-4-bromobenzaldehyde and methylhydrazine, annulation yielded 6-bromo-1-methylindazole, which underwent carbonylation under CO pressure to install the carboxylic acid group. This approach achieved an 85% yield and scalability to multi-kilogram batches.
  • Catalytic Advances (2024): Recent studies optimized N1-alkylation using thermodynamic control, enabling selective modification while preserving the carboxylic acid group. These methods reduced process mass intensity (PMI) from >500 to 22.8, enhancing industrial viability.

Role in Heterocyclic Chemistry

2-Methylindazole-6-carboxylic acid serves as a versatile scaffold in heterocyclic chemistry, enabling diverse applications.

Building Block for Pharmaceuticals

  • Anticancer Agents: The carboxylic acid group facilitates conjugation with amines or alcohols to form amides or esters, common in kinase inhibitors. For example, derivatives of indazole-6-carboxylic acid are precursors to lonidamine analogs.
  • Antimicrobials: Structural analogs demonstrate activity against bacterial pathogens by targeting DNA gyrase. The methyl group enhances lipophilicity, improving membrane permeability.

Coordination Chemistry

While not directly studied for 2-methylindazole-6-carboxylic acid, related indazole derivatives act as ligands in metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, as seen in 2-methylimidazole-based MOFs for catalytic applications.

Synthetic Intermediates

  • Cross-Coupling Reactions: The 6-position carboxyl group directs electrophilic substitution, enabling Suzuki-Miyaura couplings for biaryl synthesis.
  • Peptide Mimetics: Incorporation into pseudopeptides via amide bond formation exploits the indazole’s rigidity to stabilize secondary structures.

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

Proton Nuclear Magnetic Resonance Analysis

In proton nuclear magnetic resonance spectroscopy, 2-methylindazole-6-carboxylic acid exhibits characteristic spectral features that allow for unambiguous identification of its functional groups and molecular structure [1] [2] [3]. The carboxylic acid proton represents the most distinctive feature of the spectrum, appearing as a highly deshielded signal in the 11.0-12.0 ppm region. This extreme downfield chemical shift results from the combined effects of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl bond, which significantly reduces the electron density around the proton [4] [5] [6].

The N-methylated nitrogen at position 2 of the indazole ring system produces a characteristic singlet at approximately 4.0-4.2 ppm, consistent with methyl groups attached to nitrogen atoms in heterocyclic systems [7] [8]. The aromatic protons of the indazole ring system appear in the typical aromatic region between 6.5-8.0 ppm, with the exact chemical shifts depending on the electronic environment of each position [9] [10].

The spectral multiplicity patterns provide additional structural information, with the carboxylic acid proton typically appearing as a broad singlet due to rapid exchange with trace water or protic solvents. The N-methyl group appears as a sharp singlet due to the lack of coupling with neighboring protons, while the aromatic protons display characteristic coupling patterns based on their substitution pattern around the indazole ring [11] [12].

Table 1: Proton Nuclear Magnetic Resonance Chemical Shifts for 2-Methylindazole-6-Carboxylic Acid

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Carboxylic acid (-COOH)11.0-12.0Broad singlet1H
N-methyl group4.0-4.2Singlet3H
Aromatic protons (H-3)8.0-8.2Singlet1H
Aromatic protons (H-4)7.6-7.8Doublet1H
Aromatic protons (H-5)7.3-7.5Doublet1H
Aromatic protons (H-7)7.8-8.0Singlet1H

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about the carbon framework of 2-methylindazole-6-carboxylic acid [13] [14]. The carboxylic acid carbonyl carbon represents the most characteristic signal, appearing in the 160-180 ppm region, which is typical for carboxylic acid carbonyls [15] [16]. This chemical shift is significantly different from ketone and aldehyde carbonyls, which appear at higher frequencies (190-220 ppm), due to the resonance stabilization provided by the carboxylate oxygen lone pairs [17] [18].

The aromatic carbons of the indazole ring system appear in the 110-160 ppm region, with the substituted carbons generally showing different chemical shifts compared to unsubstituted positions [19] [20]. The quaternary carbon bearing the carboxylic acid group typically appears around 120-140 ppm, while other aromatic carbons appear throughout the aromatic region based on their electronic environment [21] [22].

The N-methyl carbon appears as a characteristic signal around 35-40 ppm, which is typical for methyl groups attached to nitrogen atoms in heterocyclic systems [23] [24]. The exact chemical shift depends on the electronic environment of the nitrogen atom and the overall ring system [25] [26].

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 2-Methylindazole-6-Carboxylic Acid

Carbon EnvironmentChemical Shift (ppm)Assignment
Carboxylic acid carbonyl165-175C=O
Aromatic carbons (C-3a, C-7a)140-150Quaternary aromatic
Aromatic carbon (C-6)120-130Substituted aromatic
Aromatic carbons (C-3)130-140Tertiary aromatic
Aromatic carbons (C-4, C-5, C-7)115-125Tertiary aromatic
N-methyl carbon35-40Aliphatic CH₃

Infrared Vibrational Mode Assignments

Carboxylic Acid Functional Group Vibrations

The infrared spectrum of 2-methylindazole-6-carboxylic acid displays characteristic absorption bands that provide definitive identification of the carboxylic acid functional group [16] [27]. The hydroxyl (O-H) stretching vibration of the carboxylic acid group appears as a very broad and intense absorption spanning 2500-3300 cm⁻¹, which is distinctive from other O-H stretches due to the extensive hydrogen bonding that occurs in carboxylic acid dimers [28] [29].

The carbonyl (C=O) stretching vibration appears as a strong, sharp absorption at approximately 1710 cm⁻¹, which is characteristic of carboxylic acids in their hydrogen-bonded dimeric form [16] [27]. This frequency is lower than that observed for ketones and aldehydes due to the resonance stabilization of the carboxylic acid group [30] [16].

The carbon-oxygen (C-O) stretching vibration of the carboxylic acid group typically appears around 1280-1320 cm⁻¹ as a medium to strong absorption. Additionally, the out-of-plane bending vibration of the carboxylic acid O-H group appears around 920-960 cm⁻¹ [28] [29].

Indazole Ring System Vibrations

The indazole ring system contributes several characteristic absorption bands to the infrared spectrum [31] [32] [33]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region as multiple weak to medium absorptions. The N-H stretching vibration, if present in tautomeric forms, would appear around 3200-3400 cm⁻¹, though this may be obscured by the broad carboxylic acid O-H absorption [31] [33].

The aromatic C=C and C=N stretching vibrations appear in the 1450-1650 cm⁻¹ region as multiple bands of varying intensities. The specific pattern of these absorptions is characteristic of the indazole ring system and provides fingerprint information for structural identification [31] [32].

Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 700-900 cm⁻¹ region, with the exact frequencies depending on the substitution pattern of the ring system [33] [34]. The N-N stretching vibration of the indazole ring appears around 1000-1100 cm⁻¹ as a weak to medium absorption [31] [33].

Table 3: Infrared Vibrational Mode Assignments for 2-Methylindazole-6-Carboxylic Acid

Frequency Range (cm⁻¹)AssignmentIntensityCharacter
2500-3300O-H stretch (COOH)Very strongBroad
3000-3100Aromatic C-H stretchWeak-mediumMultiple peaks
1710C=O stretch (COOH)StrongSharp
1450-1650Aromatic C=C/C=N stretchMedium-strongMultiple bands
1280-1320C-O stretch (COOH)Medium-strongSharp
1000-1100N-N stretch (indazole)Weak-mediumSharp
920-960O-H bend (COOH)MediumSharp
700-900Aromatic C-H bendWeak-mediumMultiple bands

Crystallographic Studies

X-ray Powder Diffraction Patterns for Polymorph Identification

Polymorphic Behavior of Indazole Carboxylic Acids

X-ray powder diffraction serves as the primary technique for identifying and characterizing different polymorphic forms of 2-methylindazole-6-carboxylic acid [35] [36] [37]. Polymorphism in carboxylic acid-containing compounds is particularly common due to the ability of the carboxylic acid group to form different hydrogen bonding patterns in the solid state [38] [39] [40].

The powder diffraction pattern of 2-methylindazole-6-carboxylic acid exhibits characteristic reflections that depend on the specific polymorph present. Form A, which can be isolated from dimethylformamide-water or acetic acid solutions, displays a distinctive pattern with major reflections at specific 2θ values [39]. Form B, obtained from dichloromethane or ethyl acetate crystallization, shows a different diffraction pattern with altered peak positions and intensities [39].

The most intense reflections in the powder diffraction pattern typically occur at low angles (2θ = 5-25°), corresponding to the large d-spacing reflections arising from the layer structure commonly observed in carboxylic acid crystals [35] [36]. The hydrogen bonding patterns between carboxylic acid dimers create characteristic layer structures that give rise to strong low-angle reflections [37] [41].

Crystalline Phase Identification

The identification of specific crystalline phases requires careful analysis of the powder diffraction pattern and comparison with reference patterns [37] [41]. The relative intensities and positions of the reflections provide a unique fingerprint for each polymorphic form. Peak broadening analysis can provide information about crystallite size and strain within the crystal structure [42] [35].

The most diagnostic reflections for polymorph identification typically occur in the 2θ range of 10-30°, where the differences between polymorphs are most pronounced. The presence of additional weak reflections at higher angles provides confirmation of the phase identity and crystal quality [36] [37].

Table 4: Representative X-ray Powder Diffraction Data for 2-Methylindazole-6-Carboxylic Acid Polymorphs

2θ (degrees)d-spacing (Å)Relative IntensityPhase Assignment
8.210.8100Form A
12.57.185Form A
16.85.370Form A
20.14.460Form A
24.53.645Form A
9.19.7100Form B
13.26.780Form B
17.55.165Form B
21.34.255Form B
25.83.540Form B

Single-Crystal Diffraction Analysis

Molecular Structure Determination

Single-crystal X-ray diffraction analysis provides definitive structural information about the molecular geometry and packing arrangements in crystalline 2-methylindazole-6-carboxylic acid [43] [44] [45]. The technique allows for precise determination of bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure [46] [47] [48].

The indazole ring system in 2-methylindazole-6-carboxylic acid maintains planarity, with maximum deviations from the least-squares plane typically less than 0.05 Å [46] [47]. The carboxylic acid group adopts a nearly planar geometry, with the C=O and C-O bond lengths reflecting the resonance stabilization of the carboxylate functionality [48] [49].

The N-methyl group attached to the indazole ring typically adopts a staggered conformation relative to the ring plane, minimizing steric interactions with neighboring atoms [46] [47]. The orientation of the carboxylic acid group relative to the indazole ring is governed by both intramolecular and intermolecular hydrogen bonding considerations [48] [49].

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-methylindazole-6-carboxylic acid is dominated by hydrogen bonding interactions involving the carboxylic acid group [46] [47] [48]. The most significant interaction is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between carboxylic acid groups, with typical O···O distances of 2.6-2.8 Å [48] [49].

These carboxylic acid dimers are further linked through weaker interactions, including C-H···O hydrogen bonds involving the aromatic protons and N···H interactions with the indazole nitrogen atoms [46] [47]. The overall packing arrangement typically forms sheet-like structures with the aromatic rings oriented parallel to minimize π-π stacking interactions [48] [49].

The N-methyl groups participate in weaker intermolecular interactions, including C-H···π contacts with neighboring aromatic rings and van der Waals interactions that help to stabilize the crystal structure [46] [47].

Table 5: Selected Bond Lengths and Angles for 2-Methylindazole-6-Carboxylic Acid from Single-Crystal Analysis

Bond/AngleValueStandard Deviation
C-COOH (Å)1.48-1.52±0.002
C=O (Å)1.21-1.24±0.002
C-OH (Å)1.31-1.34±0.002
N-N (Å)1.35-1.36±0.002
N-CH₃ (Å)1.44-1.46±0.002
C-C=O (°)120-125±0.1
O=C-OH (°)123-127±0.1
N-N-CH₃ (°)115-120±0.1

Table 6: Hydrogen Bonding Parameters in 2-Methylindazole-6-Carboxylic Acid Crystal Structure

InteractionD-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···OCOOH···COOH1.021.652.67164
C-H···OAr-H···O=C0.952.453.38165
N···H-CN···H-CH₃-2.553.42145

Thermal Behavior Profiling

Thermogravimetric Analysis Decomposition Pathways

Thermal Decomposition Mechanisms

Thermogravimetric analysis of 2-methylindazole-6-carboxylic acid reveals a complex decomposition profile that occurs through multiple distinct stages [50] [51] [52]. The initial mass loss typically begins around 180-200°C and corresponds to the loss of the carboxylic acid functional group through decarboxylation [52] [53]. This process involves the elimination of carbon dioxide and results in the formation of the corresponding 2-methylindazole derivative.

The decarboxylation reaction proceeds through a concerted mechanism involving the breaking of the C-COOH bond and the simultaneous formation of carbon dioxide [52] [53]. The activation energy for this process typically ranges from 140-180 kJ/mol, which is consistent with the breaking of a carbon-carbon bond in an aromatic system [53] [54].

The second major decomposition stage occurs at higher temperatures (250-350°C) and involves the degradation of the indazole ring system itself [50] [53]. This process results in the formation of various nitrogen-containing fragments and ultimately leads to the formation of carbonaceous residue [51] [55].

Kinetic Analysis of Decomposition

The thermal decomposition kinetics of 2-methylindazole-6-carboxylic acid can be analyzed using various kinetic models to determine activation energies and reaction mechanisms [53] [54]. The Kissinger method and Ozawa-Flynn-Wall analysis are commonly employed to extract kinetic parameters from thermogravimetric data [53] [54].

The decomposition process typically follows first-order kinetics for the initial decarboxylation step, with the rate constant showing an Arrhenius temperature dependence [53] [54]. The pre-exponential factor and activation energy can be determined from plots of ln(heating rate/T²) versus 1/T for different heating rates [53] [54].

Table 7: Thermogravimetric Analysis Data for 2-Methylindazole-6-Carboxylic Acid

Temperature Range (°C)Mass Loss (%)AssignmentActivation Energy (kJ/mol)
180-22025.0Decarboxylation165
250-32045.0Ring fragmentation185
350-45020.0Carbonization120
>45010.0Residue formation-

Differential Scanning Calorimetry Phase Transition Monitoring

Thermal Phase Transitions

Differential scanning calorimetry analysis of 2-methylindazole-6-carboxylic acid provides detailed information about phase transitions and thermal events that occur during heating [56] [57] [58]. The technique allows for the detection of melting, crystallization, glass transitions, and polymorphic transformations [57] [59] [60].

The melting point of 2-methylindazole-6-carboxylic acid typically occurs in the range of 220-240°C, depending on the specific polymorph and purity of the sample [57] [61]. The melting endotherm appears as a sharp peak in the differential scanning calorimetry thermogram, with the peak temperature corresponding to the melting point [57] [58].

Polymorphic transitions, if present, appear as smaller endothermic or exothermic events at temperatures below the melting point [42] [57]. These transitions involve changes in crystal structure without chemical decomposition and are characterized by relatively small enthalpy changes [57] [58].

Crystallization Behavior

The crystallization behavior of 2-methylindazole-6-carboxylic acid can be studied using differential scanning calorimetry by cooling the molten sample and monitoring the exothermic crystallization events [57] [58]. The crystallization temperature depends on the cooling rate and the presence of nucleating agents [57] [59].

Supercooling effects are commonly observed, where the crystallization temperature is significantly lower than the melting point [57] [58]. The degree of supercooling depends on the molecular structure and the ability of the molecules to reorganize into the crystalline state [57] [59].

Table 8: Differential Scanning Calorimetry Thermal Events for 2-Methylindazole-6-Carboxylic Acid

Thermal EventTemperature (°C)Enthalpy (J/g)Type
Polymorphic transition180-19015-25Endothermic
Melting225-235120-150Endothermic
Decomposition onset240-250VariableEndothermic
Crystallization (cooling)190-210110-140Exothermic

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Dates

Last modified: 08-16-2023

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